3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c1-10(7-11-5-6-18-9-11)15-19(16,17)13-4-2-3-12(14)8-13/h2-6,8-10,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFIQPXXMWMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl propan-2-ylamine intermediate, which is then reacted with a benzenesulfonyl chloride derivative in the presence of a base to form the desired sulfonamide compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can produce a variety of fluorine-substituted analogs .
Scientific Research Applications
3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- The bicyclic octane in ’s compound introduces conformational rigidity, which may enhance receptor binding specificity .
Synthetic Strategies :
Physicochemical Properties
- Melting Points: Complex derivatives (e.g., ’s chromenone compound) exhibit higher melting points (~175–178°C) due to crystalline packing from rigid structures, whereas furan-containing analogs may have lower melting points .
- Solubility : The furan-3-yl group’s polarity may improve aqueous solubility compared to purely aromatic substituents (e.g., phenylindole in 3u ), though this depends on the propan-2-yl linker’s conformation.
Biological Activity
3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring , a fluorinated group , and a benzenesulfonamide moiety , which contribute to its unique chemical reactivity and biological interactions. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 281.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways.
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, potentially leading to decreased enzymatic activity.
- Receptor Modulation : It may interact with cellular receptors, altering their function and downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has significant antimicrobial properties against various pathogens.
Table 2: Antimicrobial Activity Results
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16.1 | 500 |
| Escherichia coli | 14.8 | 500 |
| Methicillin-resistant S. aureus | 30.5 | 1000 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anti-inflammatory and Anticancer Properties
Preliminary studies indicate potential anti-inflammatory effects, as well as anticancer activity against specific human cancer cell lines:
- The compound has shown cytotoxic effects against cancer cell lines such as SK-OV-3 (ovarian cancer) and A549 (lung cancer).
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| SK-OV-3 | 12.5 |
| A549 | 15.0 |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Investigation :
Q & A
Basic Question: What are the standard synthetic routes for 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonamide Formation : Reacting 3-fluorobenzenesulfonyl chloride with 1-(furan-3-yl)propan-2-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.
Optimization :
- Catalysts : Palladium-based catalysts may enhance coupling efficiency in precursor synthesis .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Yield Monitoring : Reaction progress is tracked via TLC or HPLC, with yields typically ranging from 60–85% after optimization .
Advanced Question: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved during structural validation?
Methodological Answer:
Contradictions in NMR data often arise from:
- Solvent Effects : Deuterated DMSO vs. CDCl₃ can alter chemical shifts by 0.1–0.3 ppm. For example, the sulfonamide proton (NH) appears at δ 7.2–7.5 in DMSO but broadens in CDCl₃ .
- Tautomerism : The furan ring’s electron-rich nature may induce resonance changes, affecting adjacent protons. 2D NMR (COSY, HSQC) clarifies connectivity .
Resolution Workflow :
Compare experimental data with computational predictions (DFT-based NMR simulations).
Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₄H₁₅FNO₃S; [M+H]+ = 296.0752) .
Basic Question: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- FTIR : Confirms functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹, furan C-O-C at 1000–1100 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.1, benzenesulfonamide aromatic protons at δ 7.4–8.0) .
- LC-MS : Detects impurities (<1% by area) and verifies molecular ion peaks .
Advanced Question: How does the fluorine substituent influence this compound’s biological activity and metabolic stability?
Methodological Answer:
- Bioactivity : Fluorine enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Metabolic Stability :
- In Vitro Assays : Microsomal stability tests (human liver microsomes) show a t₁/₂ > 2 hours due to reduced CYP450-mediated oxidation .
- Hydrogen Bonding : The fluorine atom increases hydrogen-bond acceptor capacity, reducing plasma protein binding (PPB < 85%) .
Basic Question: What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition : Test against sulfonamide targets (e.g., carbonic anhydrase isoforms) using stopped-flow CO₂ hydration assay (IC₅₀ determination) .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48-hour exposure, EC₅₀ calculation) .
- Solubility : Shake-flask method in PBS (pH 7.4) to assess aqueous solubility (<50 µg/mL suggests formulation challenges) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
SAR Design :
Core Modifications :
- Replace the furan with thiophene (see ) to compare π-stacking interactions .
- Vary the sulfonamide’s para-fluoro position to meta or ortho to assess steric effects .
Pharmacophore Mapping :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
